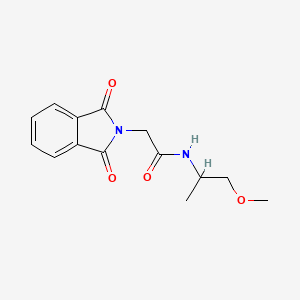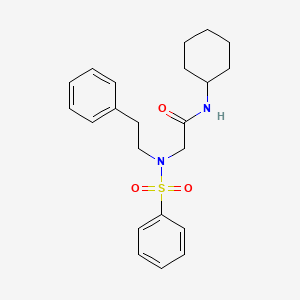![molecular formula C18H22N2O3S B3955526 N-{4-[(mesitylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B3955526.png)
N-{4-[(mesitylsulfonyl)amino]phenyl}-N-methylacetamide
Descripción general
Descripción
N-{4-[(mesitylsulfonyl)amino]phenyl}-N-methylacetamide, also known as MSMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSMA belongs to the class of sulfonamide compounds and has a molecular formula of C16H20N2O3S2.
Mecanismo De Acción
The mechanism of action of N-{4-[(mesitylsulfonyl)amino]phenyl}-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound can induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Moreover, this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(mesitylsulfonyl)amino]phenyl}-N-methylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high purity level. Moreover, this compound has been extensively studied, and its mechanism of action is well-understood. However, this compound has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. Furthermore, this compound has not been extensively tested in vivo, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of N-{4-[(mesitylsulfonyl)amino]phenyl}-N-methylacetamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials. Another direction is to explore the potential of this compound as an anti-inflammatory agent. This compound may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the potential of this compound as an analgesic agent. This compound may have applications in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia.
Aplicaciones Científicas De Investigación
N-{4-[(mesitylsulfonyl)amino]phenyl}-N-methylacetamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits anti-inflammatory, analgesic, and antitumor properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Moreover, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-methyl-N-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-10-13(2)18(14(3)11-12)24(22,23)19-16-6-8-17(9-7-16)20(5)15(4)21/h6-11,19H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXBXWZCYGMGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]-2-methylpentanamide](/img/structure/B3955455.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3955458.png)


![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B3955493.png)
![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3955512.png)

![1-benzyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3955525.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3955539.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-3-piperidinecarboxylate](/img/structure/B3955541.png)
![5,6-dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B3955544.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B3955552.png)
